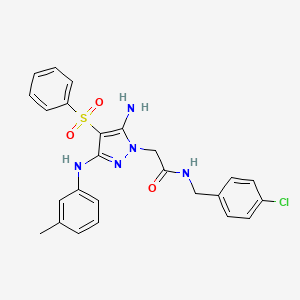
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide, commonly known as NTTP, is a compound that has gained attention in the scientific community due to its potential applications in drug development. NTTP belongs to the class of thiazole-containing compounds, which have been shown to possess a range of biological activities.
Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide have been investigated for their antimicrobial potential. These compounds were evaluated against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial activity .
Anticancer Properties
Efforts to combat drug resistance in cancer cells have led to the study of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide derivatives. Among these, compounds d6 and d7 exhibited significant anticancer activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. These findings highlight their potential as therapeutic agents in cancer treatment .
Molecular Docking Studies
Molecular docking studies were conducted to understand the binding mode of active compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .
Antioxidant Properties (Additional Application)
While not directly mentioned in the cited study, thiazole derivatives have been explored for their antioxidant properties. Further investigations could reveal whether N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide exhibits antioxidant effects .
Clinical Anticancer Medicines with Thiazole Nucleus
Thiazole, as a five-membered heterocyclic motif, plays a crucial role in several clinically used anticancer drugs. Examples include dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone. These compounds contain the thiazole nucleus and have demonstrated efficacy in cancer treatment .
Mechanism of Action
Based on the structural features of the compound, it contains a thiazole ring, which is a common moiety in many biologically active compounds . Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor activities . They can interact with various targets in the body, leading to different physiological effects .
It’s also worth noting that the compound contains a nitrophenyl group, which is a common feature in many synthetic compounds with biological activity . Nitrophenyl compounds have been reported to inhibit human monoamine oxidase (hMAO) A and B isoforms .
properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-13-5-7-16(8-6-13)29(26,27)10-9-18(23)21-19-20-17(12-28-19)14-3-2-4-15(11-14)22(24)25/h2-8,11-12H,9-10H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHFEFDOSRSTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2709450.png)
![Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2709451.png)

![N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2709453.png)


![Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B2709458.png)


![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)


![8-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2709468.png)
![1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2709472.png)